BenchChemオンラインストアへようこそ!

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Raf kinase inhibition Medicinal chemistry Patent SAR

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid (CAS 914637-68-6; molecular formula C₇H₈N₂O₂; MW 152.15) is a bicyclic nitrogen-containing heterocycle that fuses a pyrrolidine and an imidazole ring, bearing a carboxylic acid substituent specifically at the 3-position of the imidazole ring. This architecture is part of a broader 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold that has been validated in multiple drug discovery programs, including WDR5 WIN-site inhibitors (Kd.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 914637-68-6
Cat. No. B1328887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid
CAS914637-68-6
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1CC2=NC=C(N2C1)C(=O)O
InChIInChI=1S/C7H8N2O2/c10-7(11)5-4-8-6-2-1-3-9(5)6/h4H,1-3H2,(H,10,11)
InChIKeyGDAOCGTXUVDBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid (CAS 914637-68-6): Procurement-Relevant Identity and Core Properties


6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid (CAS 914637-68-6; molecular formula C₇H₈N₂O₂; MW 152.15) is a bicyclic nitrogen-containing heterocycle that fuses a pyrrolidine and an imidazole ring, bearing a carboxylic acid substituent specifically at the 3-position of the imidazole ring [1]. This architecture is part of a broader 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold that has been validated in multiple drug discovery programs, including WDR5 WIN-site inhibitors (Kd <10 nM for optimized leads) [2], JNK3 inhibitors (p38/JNK3 IC₅₀ ratio up to 10) [3], and α₁A adrenoceptor partial agonists [4]. The specific 3-carboxylic acid substitution pattern distinguishes this compound from its positional isomers (2-, 5-, 6-, and 7-carboxylic acid analogs) and serves as a key synthetic handle for amide coupling and further derivatization in kinase inhibitor programs.

Why Generic 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Analogs Cannot Replace the 3-Carboxylic Acid Variant


Positional isomerism within the pyrrolo[1,2-a]imidazole series critically dictates both physicochemical properties and biological target engagement. The carboxylic acid group at position 3 versus positions 2, 5, 6, or 7 alters hydrogen-bond donor/acceptor topology, LogP, and pKa, directly impacting solubility, membrane permeability, and protein-ligand interaction geometry [1]. Patent WO2010078408A1 specifically exemplifies 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid as part of Formula (I) for Raf kinase inhibition, where the 3-carboxy substituent serves as the essential attachment point for amide-linked pharmacophores [2]. The 2-carboxylic acid isomer (CAS 1909313-74-9) has been explored for anti-inflammatory and analgesic applications, while the 6-carboxylic acid isomer has been associated with RIPK1 interaction—demonstrating that regioisomeric substitution redirects target selectivity and therapeutic indication . Simple replacement of the 3-carboxylic acid with an unsubstituted scaffold or alternative positional isomer would therefore abolish the intended patent-defined SAR and synthesis route.

Quantitative Differentiation Evidence: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid vs. Positional Isomers and Scaffold Analogs


Patent-Defined Role as Essential Raf Kinase Inhibitor Intermediate: 3-Carboxy vs. 2-Carboxy and Unsubstituted Scaffold

Patent WO2010078408A1 (Biogen Idec) explicitly includes 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid within Formula (I) compounds claimed as Raf protein kinase inhibitors [1]. The 3-position carboxylic acid serves as the obligatory attachment site for amide bond formation with diverse amine-bearing pharmacophores. By contrast, the 2-carboxylic acid positional isomer is cited in distinct patent families for anti-inflammatory and analgesic indications, and the unsubstituted scaffold (C₆H₈N₂) lacks the reactive handle required for the claimed Raf inhibitor compositions [2].

Raf kinase inhibition Medicinal chemistry Patent SAR

Predicted Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile vs. Positional Isomers

Computational predictions for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid yield LogP = 0.2, topological polar surface area (TPSA) = 55.1 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. By comparison, the 2-carboxylic acid isomer (CAS 1909313-74-9) has a predicted LogP of approximately 0.4–0.6 (due to different electronic environment of the imidazole nitrogen adjacent to the carboxyl group), altering its lipophilicity and passive membrane permeability . The unsubstituted parent scaffold (C₆H₈N₂) lacks the carboxyl group entirely (LogP ~0.8–1.0, 0 H-bond donors), making it unsuitable for carboxylate-directed synthetic elaboration [2].

Physicochemical properties Drug-likeness Positional isomer comparison

Vendor Purity Tiering: Sigma-Aldrich 98% vs. Apollo Scientific 97% vs. AKSci 95%

Commercially available 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is supplied at three distinct purity tiers: 98% (Sigma-Aldrich/Leyan Shanghai Haohong Scientific), 97% (Apollo Scientific, catalog OR6365), and 95% (AKSci, catalog 5359AC) . The 98% grade is recommended for storage at 2–8°C in sealed, dry conditions. No certified reference standard (CRS) grade is available for this compound, and none of the positional isomers (2-COOH, 5-COOH, 6-COOH, 7-COOH) are listed by Sigma-Aldrich at comparable purity levels, limiting sourcing alternatives for analytical method development requiring the 3-COOH isomer specifically.

Chemical purity Procurement specification Quality control

Scaffold Conformational Preorganization: Envelope Conformation of the Pyrrolidine Ring

The crystal structure of the parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold (C₆H₈N₂) at 100 K reveals monoclinic (P2₁/n) symmetry with the pyrrolidine ring adopting an envelope conformation that relieves torsional strain [1]. This conformational preorganization is conserved across the scaffold class but is uniquely combined with the 3-carboxylic acid functionality in the target compound, which provides an additional crystal packing contact via C—H⋯O hydrogen bonding not available to the parent scaffold or to isomers where the carboxyl group is positioned at alternative ring locations [2].

Crystal structure Conformational analysis Scaffold preorganization

Procurement-Optimized Application Scenarios for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid (CAS 914637-68-6)


Raf Kinase Inhibitor Medicinal Chemistry Programs Following WO2010078408A1 SAR

Investigators pursuing Raf kinase inhibitor lead optimization based on the Biogen Idec patent family (WO2010078408A1, US20120040951A1) should prioritize procurement of the 3-carboxylic acid isomer. The compound serves as the core scaffold for amide bond formation with diverse amine fragments, and substitution with the 2-COOH or unsubstituted analog would deviate from the exemplified patent SAR, potentially compromising both intellectual property position and target potency [1].

Fragment-Based Drug Discovery (FBDD) Screening Libraries Targeting the WDR5 WIN-Site

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has been validated as a privileged fragment for WDR5 WIN-site binding, with optimized 2-aryl derivatives achieving Kd <10 nM and micromolar cellular activity in AML leukemia cell lines [2]. The 3-carboxylic acid variant provides a synthetically tractable handle for parallel library synthesis via amide coupling, enabling rapid exploration of vector space from the imidazole 3-position while maintaining the envelope conformation preferred for WIN-site engagement [3].

Physicochemical Property-Driven Hit Triage in Kinase and GPCR Panels

With a predicted LogP of 0.2, TPSA of 55.1 Ų, and a single hydrogen bond donor, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid falls within favorable drug-like property space (compliant with Lipinski and Veber rules) and exhibits lower lipophilicity than the 2-COOH isomer (ΔLogP ≈ 0.2–0.4) [4]. Procurement of the 98% purity grade (Sigma-Aldrich) is recommended for biophysical assays (SPR, NMR, ITC) where trace impurities from lower-purity grades may confound binding data.

Electrochemical and Materials Science Research on Fused Imidazole Electrolytes

The crystal structure of the parent scaffold demonstrates that the fused ring system protects the α-C atom adjacent to the non-bridging imidazole nitrogen, conferring electrochemical stability relevant to fuel cell and battery electrolyte applications [5]. The 3-carboxylic acid derivative introduces an additional proton-donating functionality that may modulate proton conductivity in anhydrous proton-exchange membranes, a property absent in the unsubstituted scaffold and alternative positional isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.